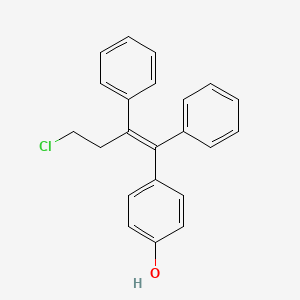

4-(4-Cloro-1,2-difenilbut-1-en-1-il)fenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related phenolic compounds often involves multi-step reactions, including etherization, reduction of nitro groups, diazotization, and hydrolysis, to achieve high yields and purity. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene demonstrates a typical approach to synthesizing complex phenolic compounds, with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various quantum chemical calculations, including Density Functional Theory (DFT), to optimize the geometry and understand the vibrational spectra. Studies on compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have employed single-crystal X-ray diffraction to elucidate their planar structures and the arrangements of rings, providing a foundation for understanding the molecular structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Tang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of phenolic compounds can be significantly diverse. For instance, the photocatalytic degradation of 4-chlorophenol under visible light in the presence of titania highlights the potential reactivity pathways that could be relevant for understanding the chemical behavior of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol in environmental applications (Kim & Choi, 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Single crystal X-ray structure analyses provide detailed insights into the molecular arrangement and physical characteristics critical for designing materials with desired properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are fundamental aspects of their chemistry. Studies on related compounds, such as the synthesis and characterization of novel peripherally and non-peripherally tetra substituted zinc(II) and magnesium(II) phthalocyanines, offer insights into the electronic structure, photochemical, and redox behaviors that could be analogous to 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Yalazan et al., 2019).

Aplicaciones Científicas De Investigación

Moduladores Selectivos del Receptor de Estrógenos (SERMs)

Este compuesto se utiliza en la preparación de moduladores selectivos del receptor de estrógenos (SERMs) {svg_1}. Los SERMs son un grupo novedoso de estrógenos específicos de tejido que se pueden usar en mujeres para el tratamiento de los síntomas de la menopausia, la osteoporosis, la enfermedad de Alzheimer y las enfermedades cardiovasculares sin el riesgo carcinogénico {svg_2}.

Química Orgánica

En el campo de la química orgánica, este compuesto se utiliza como intermedio en la síntesis de otras moléculas complejas {svg_3}. Es un componente clave en la preparación de 2-{2-[4-(4-cloro-1,2-difenilbut-1-enil)fenoxi]etoxi}etanol y sus isómeros {svg_4}.

Industria Farmacéutica

La industria farmacéutica utiliza este compuesto en el desarrollo de nuevos medicamentos {svg_5}. Su estructura única lo convierte en un activo valioso en la creación de fármacos con propiedades específicas {svg_6}.

Investigación del Cáncer

Este compuesto se utiliza en la investigación del cáncer, particularmente en el estudio del cáncer de mama y uterino {svg_7}. Como modulador selectivo del receptor de estrógenos, tiene el potencial de proporcionar los beneficios de los estrógenos sin los riesgos carcinogénicos {svg_8}.

Investigación de la Enfermedad de Alzheimer

En la investigación de la enfermedad de Alzheimer, este compuesto se utiliza debido a sus posibles beneficios en la prevención de la enfermedad {svg_9}. Se ha demostrado que los estrógenos son beneficiosos en la prevención de la enfermedad de Alzheimer {svg_10}.

Investigación de Enfermedades Cardiovasculares

Este compuesto también se utiliza en la investigación de enfermedades cardiovasculares {svg_11}. Se ha demostrado que los estrógenos reducen los valores de LDL-colesterol, evitando así las enfermedades cardiovasculares {svg_12}.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with estrogen receptors, influencing their activity. This interaction can modulate the expression of estrogen-responsive genes, impacting cellular functions and processes . Additionally, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can inhibit certain enzymes, altering metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in cell proliferation, differentiation, and apoptosis . Moreover, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can affect the activity of various signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can bind to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, influencing gene transcription. Additionally, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting cellular functions .

Temporal Effects in Laboratory Settings

The effects of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Propiedades

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra](/img/no-structure.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)